molecular formula C9H14N2O5 B12058990 Dihydrodeoxyuridine

Dihydrodeoxyuridine

Cat. No.: B12058990
M. Wt: 230.22 g/mol
InChI Key: XMJRLEURHMTTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodeoxyuridine can be synthesized through various chemical routes. One common method involves the reduction of deoxyuridine using catalytic hydrogenation. The reaction typically employs a palladium catalyst under hydrogen gas at room temperature. The process is straightforward and yields high purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are stringent to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydrodeoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydrodeoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which dihydrodeoxyuridine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process triggers apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific mechanism of inducing apoptosis through DNA synthesis inhibition. While other nucleoside analogs like fluorodeoxyuridine also inhibit DNA synthesis, this compound’s distinct structure allows for different pharmacokinetics and potentially fewer side effects .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRLEURHMTTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.